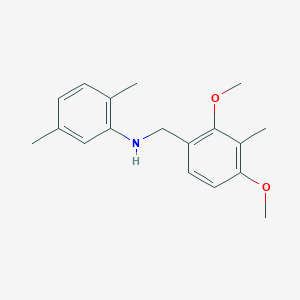

N-(2,4-DIMETHOXY-3-METHYLBENZYL)-N-(2,5-DIMETHYLPHENYL)AMINE

Description

Properties

IUPAC Name |

N-[(2,4-dimethoxy-3-methylphenyl)methyl]-2,5-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-12-6-7-13(2)16(10-12)19-11-15-8-9-17(20-4)14(3)18(15)21-5/h6-10,19H,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDVJBMPUZMVQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NCC2=C(C(=C(C=C2)OC)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-Dimethoxy-3-methylbenzyl)-N-(2,5-dimethylphenyl)amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features two methoxy groups and a dimethyl-substituted phenyl group, which may influence its biological interactions.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on related compounds have shown inhibition of various cancer cell lines. A notable case study involved the evaluation of a related compound's activity against K562 (chronic myelogenous leukemia) and HL-60 (promyelocytic leukemia) cell lines. The results demonstrated IC50 values ranging from 5.6 to 40 µM depending on the specific analog tested .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Analog 10 | K562 | 5.6 |

| Analog 15 | HL-60 | 8.2 |

| Analog 13 | K562 | 6.9 |

These findings suggest that this compound may exhibit similar anticancer properties due to its structural similarities.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Compounds with similar amine structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. In vitro studies have shown that certain derivatives can reduce neuroinflammation and promote neuronal survival .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with various receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways.

- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell cycle progression in cancer cells by inducing apoptosis.

- Antioxidant Activity : The presence of methoxy groups may enhance the antioxidant capacity of the compound, contributing to its neuroprotective effects.

Case Studies

A series of case studies have evaluated the biological activities of structurally related compounds:

- Study on Anticancer Activity : A study published in Nature Reviews highlighted the efficacy of similar compounds against multiple cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations .

- Neuroprotection in Animal Models : Research involving animal models has shown that compounds with similar structures can significantly reduce markers of neurodegeneration when administered during disease progression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

Key Compounds for Comparison:

- N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (): Exhibits photosynthetic electron transport (PET) inhibition with IC50 ~10 µM in spinach chloroplasts.

Structural and Functional Analysis:

Key Findings:

- The 2,5-dimethylphenyl group is shared across all compounds, suggesting its role in steric interactions or target binding.

- Electron-withdrawing groups (e.g., carboxamide in ) correlate with higher PET-inhibiting activity, whereas the target’s electron-donating substituents might reduce such activity unless compensated by other interactions .

Physicochemical Properties

- 1-(2,5-Dimethylphenyl)piperazine () has a melting point of 42–46°C, indicating moderate crystallinity.

- The hydroxynaphthalene-carboxamide analogs () exhibit moderate solubility in aqueous systems, whereas the target compound’s methoxy groups may further limit solubility unless formulated with surfactants .

Research Implications and Gaps

- Activity Prediction: The target compound’s lack of electron-withdrawing groups may render it less effective as a PET inhibitor compared to ’s carboxamides. However, its structural uniqueness could confer activity in other systems, such as enzyme modulation or receptor antagonism.

- Data Gaps: Direct biological data (e.g., IC50, toxicity) for the target compound are absent in available literature, highlighting the need for targeted studies.

Q & A

Q. What are the common synthetic routes for preparing N-(2,4-dimethoxy-3-methylbenzyl)-N-(2,5-dimethylphenyl)amine, and what methodological considerations are critical for optimizing yield?

The synthesis typically involves a multi-step protocol:

- Step 1 : Alkylation of 2,5-dimethylaniline with 2,4-dimethoxy-3-methylbenzyl chloride under basic conditions (e.g., NaH or K₂CO₃ in DMF) to form the secondary amine .

- Step 2 : Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the product.

- Critical factors :

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic methods?

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% preferred).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z ~342) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular toxicity)?

- Assay Replication : Repeat experiments under standardized conditions (pH, temperature, solvent controls) to rule out procedural variability .

- Computational Validation : Perform molecular docking studies to verify binding affinity to target enzymes (e.g., using AutoDock Vina) and compare with experimental IC₅₀ values .

- Metabolite Screening : Use LC-MS to identify potential metabolites that may interfere with activity in cellular assays .

Q. How can researchers design experiments to investigate the compound’s potential as a kinase inhibitor, considering its structural features?

- Kinase Panel Screening : Test against a panel of recombinant kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (e.g., ADP-Glo™) .

- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified methoxy or methyl groups to assess their impact on inhibitory potency .

- Crystallographic Analysis : Co-crystallize the compound with a target kinase (e.g., PDB ID 1M17) and refine the structure using SHELXL .

Q. What experimental approaches are suitable for analyzing the compound’s stability under physiological conditions?

- pH-Dependent Stability : Incubate in buffers (pH 2–8) at 37°C and monitor degradation via HPLC over 24–72 hours .

- Light and Oxygen Sensitivity : Conduct stability studies under UV light (λ = 365 nm) and in oxygen-rich environments using gas chromatography (GC) .

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in spectroscopic data (e.g., unexpected splitting in NMR spectra)?

- Dynamic Effects : Check for restricted rotation around the N–C bond (e.g., hindered rotation in the benzylamine moiety causing splitting) .

- Impurity Identification : Compare with reference spectra of common byproducts (e.g., demethylated derivatives) .

- Solvent Artifacts : Ensure deuterated solvents (e.g., CDCl₃) are free from residual protons or moisture .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP, solubility, and cytochrome P450 interactions .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to model membrane permeability and blood-brain barrier penetration .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.